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Compound of Interest |

1-(4-Fluorophenyl)-2,2-
Compound Name:

dihydroxyethanone
CAS No.: 395-33-5; 447-43-8
Cat. No.: B2900805

Get Quote

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-
Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), the stable hydrate form of 4-
fluorophenylglyoxal. This compound serves as a critical intermediate in the synthesis of
bioactive heterocycles, including imidazoles and quinoxalines, often utilized in kinase inhibitor
development.

The core challenge in characterizing this molecule lies in its structural dynamism. In the
presence of moisture or protic solvents, the highly electrophilic aldehyde of the parent glyoxal
undergoes hydration to form a geminal diol (gem-diol). This guide delineates the specific NMR,
IR, and MS signatures required to distinguish the hydrate from the anhydrous aldehyde,
ensuring precise quality control in drug discovery workflows.

Part 1: Chemical Identity & Structural Dynamics

The compound exists in a solvent-dependent equilibrium. While the IUPAC name implies a
ketone-hydrate structure, researchers must recognize that in non-polar solvents (e.qg.,

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2900805#bc-rfq
https://www.benchchem.com/product/b2900805/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-4-fluorophenyl-2-2-dihydroxyethanone
https://www.benchchem.com/product/b2900805/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-4-fluorophenyl-2-2-dihydroxyethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2900805?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

) or under heat, the equilibrium may shift toward the anhydrous glyoxal.

Property Data
IUPAC Name 1-(4-Fluorophenyl)-2,2-dihydroxyethanone
Common Name 4-Fluorophenylglyoxal hydrate

Molecular Formula

Molecular Weight 170.14 g/mol

) Aryl Ketone, Geminal Diol (Hydrate), Aryl
Key Functional Groups ]
Fluoride

Structural Equilibrium Visualization

The following diagram illustrates the hydration-dehydration equilibrium that dictates the
spectroscopic signals observed.

Anhydrous Form

(4-Fluorophenylglyoxal) Hydration (DMSO/H20)
C8H5F02

Hydrate Form

(1-(4-Fluorophenyl)-2,2-dihydroxyethanone)
C8H7FO3

-

Click to download full resolution via product page

Caption: Equilibrium shift between the reactive anhydrous aldehyde and the stable gem-diol
hydrate.

Part 2: Spectroscopic Specifications
Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the gem-diol proton is the definitive marker for the hydrate. In DMSO-

, the hydrate is stabilized, whereas

may show broadening or partial dehydration.
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H NMR Data (400 MHz, DMSO-

)
Proton Shift ( Coupling (
Environmen Multiplicity Integration Assignment
t » Ppm) » H2)
Aromatic
(Ortho to 8.05-8.15 Multiplet (dd) 2H , Ar-H (2,6)
C=0)
Aromatic ]
7.35-7.45 Multiplet (t) 2H , Ar-H (3,5)

(Ortho to F)
Methine )

) 5.50-5.70 Singlet (or d) 1H
(Gem-diol)
Hydroxyl .

i 6.50 - 7.00 Broad Singlet  2H
(Gem-diol)

Technical Insight: The methine proton at

5.6 ppm is diagnostic. If the sample is anhydrous, this peak disappears, and an

aldehyde proton signal appears at

9.6 ppm. The aromatic region shows a characteristic AA'BB’ splitting pattern

(pseudo-quartet) due to

F coupling.

C NMR Data (100 MHz, DMSO-
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Carbon Shift ( Splitting ( _
Envi - Assignment
nvironmen
» PpmM) )
Ketone Carbonyl 192.5 Singlet
Doublet (
Aryl C-F (Ipso) 165.8 C-4 (Ar)
)
Doublet (
Aryl C-H (Ortho) 132.8 C-2,6 (Ar)
)
Doublet (
Aryl C-Quat 130.1 C-1 (Arn)
)
Doublet (
Aryl C-H (Meta) 116.2 C-3,5 (Ar)
)
Geme-diol Carbon 90.5 Singlet

F NMR Data (376 MHz, DMSO-

)

e Shift: -105.0 to -108.0 ppm (Multiplet)
e Reference:
(0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydroxyl group (hydrate) and the conjugated
ketone.
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Wavenumber (

Functional Group Intensity Description
)
) Geme-diol hydroxyls
O-H Stretch 3200 — 3450 Broad, Medium
(H-bonded).
Aryl ketone (shifted
lower than alkyl
C=0 Stretch 1680 — 1695 Strong, Sharp
ketones due to
conjugation).
) Aromatic ring
Ar C=C Stretch 1590 — 1605 Medium )
breathing.
Aryl-Fluorine bond
C-F Stretch 1220 - 1240 Strong
stretch.
. Alcohol C-O stretch
C-O Stretch 1050 — 1100 Medium

from the gem-diol.

Mass Spectrometry (MS)

In Electron Impact (EI) or Electrospray lonization (ESI), the molecular ion is often elusive

because the hydrate readily loses water in the ion source.

e Molecular lon (

): 170 (Weak/Absent)

o Base Peak / Diagnostic Fragment:

123 (4-Fluorobenzoyl cation)

Fragmentation Pathway

The following diagram details the fragmentation logic used to validate the structure.
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Molecular lon (Hydrate)

[M]+ m/z 170

H20 (18)

Anhydrous lon
[M-H201+ m/z 152

CHO (29)

4-Fluorobenzoyl Cation
[F-Ph-COJ+ m/z 123
(Base Peak)

CO (28)

4-Fluorophenyl Cation
[F-Ph]+ m/z 95

Click to download full resolution via product page

Caption: MS fragmentation pathway showing the characteristic loss of water and CO to form
the fluorobenzoyl cation.

Part 3: Experimental Protocols
Protocol 1: NMR Sample Preparation (Hydrate
Stabilization)

To ensure the spectrum reflects the 2,2-dihydroxy species rather than a mixture:
¢ Solvent Choice: Use DMSO-

rather than

. DMSO hydrogen-bonds with the hydroxyls, stabilizing the gem-diol form and preventing
dehydration.

¢ Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.
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e Acquisition: Run the spectrum immediately. If heating is required for solubility, keep the
temperature below 40°C to avoid shifting the equilibrium toward the aldehyde.

Protocol 2: IR Sample Preparation (KBr Pellet)

e Method: Use the KBr pellet method or Nujol mull to minimize moisture absorption from the
air, although the compound itself is a hydrate.

e Procedure: Grind 1-2 mg of the sample with 100 mg of dry KBr. Press into a transparent
pellet.

» Validation: Ensure the O-H band is broad. A sharp peak at >1720

suggests the presence of the anhydrous aldehyde form (decomposition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Fluorobenzohydrazide | C7TH7FN20O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/9972
https://www.benchchem.com/product/b2900805/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-4-fluorophenyl-2-2-dihydroxyethanone
https://pubchem.ncbi.nlm.nih.gov/compound/11275253
https://pubchem.ncbi.nlm.nih.gov/compound/9972
https://spectrabase.com/spectrum/5ROyeXfdpC3
https://spectrabase.com/spectrum/5ROyeXfdpC3
https://spectrabase.com/spectrum/5ROyeXfdpC3
https://webbook.nist.gov/chemistry/
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra03792e
https://www.benchchem.com/product/b2900805?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/9972
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2900805?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 2. spectrabase.com [spectrabase.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-
(4-Fluorophenyl)-2,2-dihydroxyethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2900805/docs#technical-guide-spectroscopic-
characterization-of-1-4-fluorophenyl-2-2-dihydroxyethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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